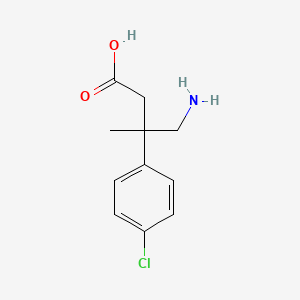
4-Amino-3-(4-chlorophenyl)-3-methylbutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- Baclofen is a slightly water-soluble hydrophobic γ-amino acid primarily used as a muscle relaxant .
- Its chemical formula is C10H12ClNO2 .
- The compound’s systematic name is 4-Amino-3-(4-chlorophenyl)-3-methylbutanoic acid .
- Baclofen’s structure consists of a butanoic acid backbone with an amino group and a chlorophenyl substituent.
Vorbereitungsmethoden
- Baclofen can be synthesized through various routes, including:
Acylation of 4-chloroaniline: This involves reacting 4-chloroaniline with acetyl chloride or acetic anhydride to form the desired product.
Hydrolysis of 4-chlorophenylacetonitrile: Treatment of 4-chlorophenylacetonitrile with hydrochloric acid yields baclofen.
- Industrial production methods may involve optimized synthetic processes for higher yields and purity.
Analyse Chemischer Reaktionen
- Baclofen undergoes several reactions:
Amide Formation: The amino group reacts with carboxylic acids to form amides.
Acid-Base Reactions: Baclofen can act as both an acid and a base due to its amino and carboxylic acid groups.
Esterification: Reaction with alcohols to form esters.
- Common reagents include acetyl chloride, hydrochloric acid, and alcohols.
- Major products depend on reaction conditions and substituents.
Wissenschaftliche Forschungsanwendungen
Neurology and Muscle Spasticity: Baclofen is widely used to treat muscle spasticity associated with conditions like cerebral palsy, multiple sclerosis, and spinal cord injuries.
GABA Receptor Agonist: Baclofen acts as an agonist at GABA-B receptors, modulating inhibitory neurotransmission.
Addiction and Withdrawal: Research explores its potential in treating alcohol and opioid addiction.
Pain Management: Baclofen may alleviate chronic pain.
Wirkmechanismus
- Baclofen’s primary mechanism involves activating GABA-B receptors.
- It inhibits neurotransmitter release, leading to muscle relaxation and reduced spasticity.
- Molecular targets include GABA-B receptors in the central nervous system.
Vergleich Mit ähnlichen Verbindungen
- Baclofen is unique due to its specific GABA-B receptor activity.
- Similar compounds include:
Phenibut (β-phenyl-γ-aminobutyric acid): Also a GABA-B agonist.
GABOB (γ-amino-β-hydroxybutyric acid): Structurally related to baclofen.
Eigenschaften
Molekularformel |
C11H14ClNO2 |
|---|---|
Molekulargewicht |
227.69 g/mol |
IUPAC-Name |
4-amino-3-(4-chlorophenyl)-3-methylbutanoic acid |
InChI |
InChI=1S/C11H14ClNO2/c1-11(7-13,6-10(14)15)8-2-4-9(12)5-3-8/h2-5H,6-7,13H2,1H3,(H,14,15) |
InChI-Schlüssel |
PJRWPVIBQFGSFZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC(=O)O)(CN)C1=CC=C(C=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




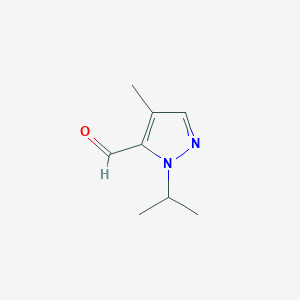
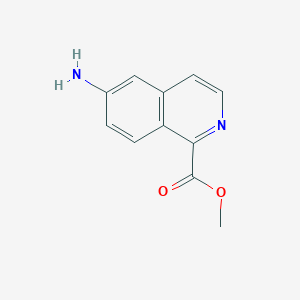
![1-[2-(Tert-butoxy)-2-oxoethyl]-5-(4-cyanophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid](/img/structure/B13542526.png)
![2-[(4-Aminobenzoyl)amino]propanoic acid](/img/structure/B13542527.png)
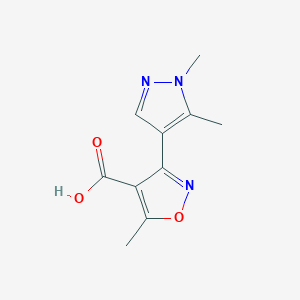

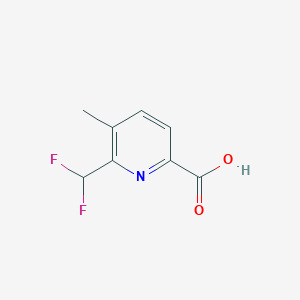
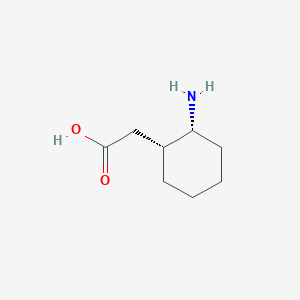
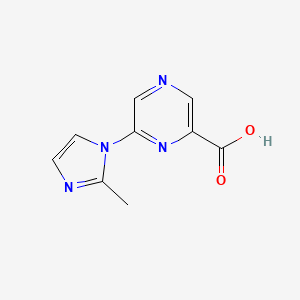
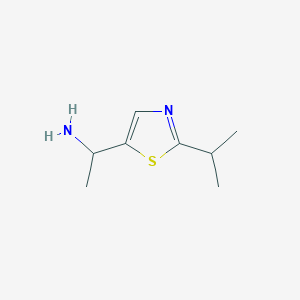
![octahydro-1H-pyrrolo[3,2-c]pyridin-2-onehydrochloride](/img/structure/B13542567.png)
![2-[5-Chloro-2-(2-phenylethynyl)-1,3-thiazol-4-yl]aceticacid](/img/structure/B13542579.png)
